
4-Ethyl-1H-imidazol-2-amine
Overview
Description
4-Ethyl-1H-imidazol-2-amine (CAS: 19552-53-5) is an imidazole derivative with the molecular formula C₅H₉N₃ and a molecular weight of 111.15 g/mol. It is characterized by an ethyl group (-CH₂CH₃) substituted at the 4-position of the imidazole ring and an amine group (-NH₂) at the 2-position. The compound is typically stored under inert conditions (2–8°C, dark) due to its sensitivity to light and moisture . Hazard statements (H302, H315, H319, H335) indicate moderate toxicity, including skin/eye irritation and respiratory sensitization .
Preparation Methods
Classical Cyclization-Hydrolysis-Methylation Approaches
Three-Step Synthesis from α-Bromoethyl Ketone Derivatives
The foundational method for synthesizing 2-aminoimidazoles involves cyclization of α-bromoethyl ketones with guanidine derivatives, followed by hydrolysis and methylation. Adapted from Zhou et al. , this approach was originally applied to 1-methyl-4-phenyl-1H-imidazol-2-amine but can be extrapolated to 4-ethyl analogs by substituting α-bromoacetophenone with α-bromoethyl ketone.
In initial trials, guanidine hydrochloride reacted with α-bromoethyl ketone in dimethylformamide (DMF), but low yields (4–5%) and significant by-products like 2,6-diethyl-1H-imidazo[1,2-a]imidazole were observed . Switching to acetylguanidine improved yields to 50.4% by mitigating side reactions. Key optimizations included:
-
Controlled addition rates to manage exothermic reactions.
-
Reduced solvent volumes to enhance product precipitation.
-
Direct filtration to bypass column chromatography, critical for scalability .
A representative 100 g-scale synthesis achieved 60% yield for the intermediate 2-acetamido-4-ethylimidazole, with hydrolysis and methylation steps yielding 27.4% overall . Challenges persist in regioselectivity, as ethyl groups may occupy alternative positions without proper steric guidance.
Organocatalytic Intramolecular Hydroamidation
Base-Catalyzed Formation from Propargylic Ureas
Recent advances in organocatalysis enable direct synthesis of imidazol-2-ones via intramolecular hydroamidation of propargylic ureas. As demonstrated by Ermolat’ev et al. , this method uses 2-ethylbut-3-yn-2-amine and ethyl isocyanate to form 4-ethyl-1H-imidazol-2-amine in a single step.
The reaction mechanism involves:
-
Deprotonation of the urea nitrogen by a strong base (e.g., BEMP).
-
Isomerization to an allenamide intermediate.
Optimized conditions (10 mol% BEMP, CH₃CN, 80°C) achieved 62% yield within 1 minute, outperforming traditional methods in speed and atom economy . Computational studies confirmed that stronger bases lower the activation energy for deprotonation, accelerating the reaction (Figure 1) .
Table 1: Comparison of Catalysts in Propargylic Urea Cyclization
Base | Yield (%) | Reaction Time |
---|---|---|
BEMP | 62 | 1 min |
K₂CO₃ | 38 | 30 min |
NaOH | 25 | 2 h |
Microwave-Assisted Hydrazinolysis
Rapid Synthesis from Imidazo[1,2-a]pyrimidines
Microwave-assisted hydrazinolysis offers a rapid alternative for generating 2-aminoimidazoles. Phukan et al. reported that heating imidazo[1,2-a]pyrimidines with hydrazine hydrate at 150°C for 20 minutes cleaves the pyrimidine ring, yielding 4-substituted-1H-imidazol-2-amines.
For 4-ethyl derivatives, starting with 7-ethylimidazo[1,2-a]pyrimidine, this method achieved 68% yield. Advantages include:
-
Reduced reaction times (20 minutes vs. 8 hours for classical methods).
-
Lower by-product formation due to precise temperature control .
Table 2: Optimization of Microwave Conditions
Hydrazine (equiv.) | Temperature (°C) | Yield (%) |
---|---|---|
2 | 120 | 45 |
3 | 150 | 68 |
4 | 150 | 65 |
By-Product Analysis and Mitigation Strategies
Imidazo[1,2-a]imidazole Formation
A major by-product in cyclization reactions is 2,6-diethyl-1H-imidazo[1,2-a]imidazole, formed via dimerization of intermediates. Zhou et al. isolated this compound (m.p. 239–240°C) and confirmed its structure via NMR and MS. Strategies to suppress its formation include:
-
Slow addition of α-bromoethyl ketone to prevent localized excess.
-
Low-temperature cyclization (–10°C) to limit dimerization kinetics .
Scalability and Industrial Feasibility
Kilogram-Scale Production
The three-step method was successfully scaled to 100 g batches, with 60% yield for the cyclization step and 96% for hydrolysis . Key considerations for industrial adoption include:
-
Cost of acetylguanidine ($12–15/kg), contributing to 40% of raw material expenses.
-
Waste management due to DMF usage, necessitating solvent recovery systems.
Table 3: Economic Comparison of Methods
Method | Cost ($/kg) | Yield (%) |
---|---|---|
Cyclization-Hydrolysis | 320 | 27.4 |
Organocatalysis | 280 | 62 |
Microwave | 410 | 68 |
Chemical Reactions Analysis
Types of Reactions: RG-7112 primarily undergoes binding reactions with MDM2, inhibiting its interaction with p53. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The synthesis of RG-7112 involves reagents such as 4,5-bis(4-chlorophenyl)-2-(4-(1,1-dimethylethyl)-2-ethoxyphenyl)-4,5-dihydro-4,5-dimethyl-1H-imidazole and 4-(3-(methylsulfonyl)propyl)-1-piperazine. The reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .
Major Products Formed: The major product formed from the synthesis of RG-7112 is the compound itself, with high purity achieved through crystallization and other purification methods .
Scientific Research Applications
Medicinal Applications
1. Antitumor Activity
Recent studies have highlighted the potential of 4-Ethyl-1H-imidazol-2-amine derivatives in cancer treatment. For instance, a study demonstrated that modified imidazole compounds exhibited significant antiproliferative effects against various cancer cell lines, showing a higher selectivity index compared to conventional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
Case Study: Antitumor Efficacy
- Study Reference : The synthesis and evaluation of novel imidazole derivatives indicated that certain compounds induced apoptosis in HeLa cells by modulating apoptotic pathways, specifically increasing Bax and decreasing Bcl-2 protein levels .
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
4f | 10 | 23-46 |
5-FU | 50 | - |
MTX | 40 | - |
2. Diabetes Management
Imidazole derivatives, including those related to this compound, have shown promise in managing diabetes. Research indicates that these compounds can enhance insulin sensitivity and regulate glucose metabolism .
Material Science Applications
1. Catalysis
The unique structure of imidazole compounds allows them to function as catalysts in various chemical reactions. Recent advancements have explored their use in synthesizing substituted imidazoles, which are crucial for developing pharmaceuticals and agrochemicals .
Case Study: Catalytic Activity
A study reported the use of iron nanoparticles as catalysts for synthesizing tetra-substituted imidazoles from aldehydes and primary amines, demonstrating good yields while allowing for the reuse of the catalyst multiple times without significant yield loss .
2. Coordination Chemistry
This compound can act as a ligand in coordination complexes, which are essential in catalysis and materials development. Its ability to coordinate with metal ions enhances the stability and reactivity of these complexes, making them valuable in various applications from sensors to electronic materials .
Mechanism of Action
RG-7112 exerts its effects by binding to MDM2, thereby inhibiting its interaction with p53. This inhibition leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the p53 signaling pathway and its downstream targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The imidazol-2-amine scaffold is highly modifiable, with substituents influencing solubility, stability, and bioactivity. Key analogues include:
Key Observations :
Biological Activity
4-Ethyl-1H-imidazol-2-amine, also known as 4-ethylimidazole, is a compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Imidazole Derivatives
Imidazole derivatives are known for their extensive range of biological activities. They exhibit various pharmacological effects, including:
- Antibacterial
- Antifungal
- Antiviral
- Anti-inflammatory
- Antitumor
- Antidiabetic
The broad spectrum of activity is attributed to the ability of imidazole compounds to interact with multiple biological targets, influencing various biochemical pathways and cellular processes .
The biological activity of this compound can be linked to its structural features that allow it to engage with specific proteins and enzymes in biological systems. For instance, imidazole derivatives can act as:
- Receptor agonists or antagonists : Modulating receptor activity can influence physiological responses.
- Enzyme inhibitors : Blocking enzyme activity can disrupt metabolic pathways, which is particularly relevant in cancer therapy.
The compound's nitrogen atoms play a crucial role in hydrogen bonding and coordination with metal ions, which is essential for its interaction with various biomolecules .
Research Findings
Numerous studies have investigated the biological properties of this compound and related compounds. Below is a summary of key findings:
Case Studies
- Antitumor Activity : In a study focusing on the inhibition of MDM2, this compound was shown to enhance p53 activity in tumor cells. This mechanism suggests its potential as a therapeutic agent in cancers where p53 is mutated or inactive.
- Antibacterial Effects : Another investigation highlighted the compound's effectiveness against resistant bacterial strains, suggesting that it could be developed into a new class of antibiotics .
- Anti-inflammatory Properties : Research indicated that this compound reduced pro-inflammatory cytokines in animal models, pointing to its potential use in treating inflammatory diseases .
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for therapeutic development across various fields, particularly oncology and infectious diseases. Future research should focus on:
- Detailed pharmacokinetic studies.
- Mechanistic investigations into its interactions with specific molecular targets.
- Clinical trials to evaluate efficacy and safety in humans.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Ethyl-1H-imidazol-2-amine, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, HBr-mediated cyclization of precursors in ethanol or ethyl acetate at elevated temperatures is a common approach . Intermediate validation relies on FT-IR spectroscopy (e.g., NH stretching at ~3300 cm⁻¹ for amine groups) and NMR to confirm regioselectivity . Purification via recrystallization or column chromatography ensures product integrity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., amine, imidazole ring vibrations) .
- NMR : ¹H/¹³C NMR resolves substituent positions and confirms ethyl group integration .
- X-ray crystallography : Tools like SHELX and ORTEP-3 validate molecular geometry and hydrogen bonding patterns . For example, SHELXL refines atomic displacement parameters to resolve torsional ambiguities .
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating ionization potentials and electron affinities . Basis sets like 6-311++G(d,p) model electron density distribution, validated against experimental IR and NMR data .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield while minimizing side products?
- Methodological Answer : Systematic screening of catalysts (e.g., TsCl/DMAP for activation) and solvents (polar aprotic vs. protic) improves regioselectivity . Kinetic studies under reflux vs. microwave irradiation can reduce reaction times. Post-reaction analysis via HPLC-MS identifies byproducts, guiding solvent/catalyst adjustments .
Q. How are structural ambiguities resolved when spectroscopic and crystallographic data conflict?
- Methodological Answer :
- Crystallographic refinement : SHELXL’s least-squares minimization reconciles bond length/angle discrepancies .
- Dynamic NMR : Probes conformational exchange in solution (e.g., hindered rotation of the ethyl group) .
- Computational docking : Compares DFT-optimized geometries with crystallographic data to identify steric or electronic distortions .
Q. What mechanistic insights underpin the bioactivity of this compound derivatives in receptor binding studies?
- Methodological Answer :
- In vitro assays : Competitive binding studies (e.g., with histamine H1/H4 receptors) quantify IC₅₀ values .
- Molecular dynamics (MD) : Simulates ligand-receptor interactions (e.g., pi-pi stacking with aromatic residues) .
- SAR analysis : Modifying the ethyl group’s steric bulk or introducing electron-withdrawing substituents alters binding affinity .
Q. What solvent effects influence the tautomeric equilibrium of this compound in solution?
- Methodological Answer : Polar solvents (e.g., DMSO) stabilize the amine tautomer via hydrogen bonding, while nonpolar solvents favor imine forms. UV-Vis spectroscopy tracks tautomeric shifts, corroborated by DFT solvation models .
Q. How does the hydrochloride salt form improve stability and bioavailability compared to the free base?
- Methodological Answer : Salt formation reduces hygroscopicity and enhances crystallinity, confirmed by DSC/TGA analysis . Solubility studies in PBS (pH 7.4) compare dissolution rates, while accelerated stability testing (40°C/75% RH) assesses degradation pathways .
Q. What strategies validate the pharmacological potential of this compound derivatives in disease models?
- Methodological Answer :
- In vivo pharmacokinetics : Radiolabeling (e.g., ¹¹C for PET imaging) tracks blood-brain barrier penetration .
- Toxicity profiling : Ames tests and hepatocyte viability assays identify off-target effects .
- Multi-target screening : Kinase inhibition assays (e.g., Src family) coupled with transcriptomics reveal polypharmacology .
Properties
IUPAC Name |
5-ethyl-1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDQETHJZZCIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473666 | |
Record name | 5-ETHYL-1H-IMIDAZOL-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19552-53-5 | |
Record name | 5-ETHYL-1H-IMIDAZOL-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-1H-imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.